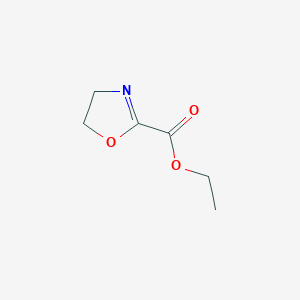![molecular formula C7H8N4 B7966915 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B7966915.png)
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Vue d'ensemble
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : This compound is used in synthesizing pyrazolo[3,4-b]pyridine derivatives. For instance, Shi et al. (2010) described an efficient synthesis process using ionic liquids without any catalysts, highlighting the method's environmental friendliness and high yield (Shi, Zhou, & Liu, 2010).
Microwave-Assisted Synthesis : Polo et al. (2017) reported a microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives in water, catalyzed by InCl3. This method proved useful for preparing new N-fused heterocycle products (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).
Polyethylene Glycol (PEG-400) as Reaction Medium : Zhong et al. (2013) demonstrated the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives using PEG-400 as a recyclable reaction medium. This approach was noted for its mild conditions and environmental friendliness (Zhong, Dou, & Wang, 2013).
Four-Component Bicyclization Approaches : Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize diverse pyrazolo[3,4-b]pyridines. This method allowed the creation of multicyclic structures with good control over the spatial configuration (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).
L-Proline-Catalyzed Domino Reactions : Gunasekaran et al. (2014) utilized l-proline as a green catalyst in the domino reactions for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This method involved forming multiple bonds in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) described a rapid ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, emphasizing the method's short reaction times and high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Cytotoxic Activity of Derivatives : Kurumurthy et al. (2014) synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity against various human cancer cell lines (Kurumurthy, Veeraswamy, Rao, Santhosh kumar, Rao, Reddy, Rao, & Narsaiah, 2014).
Green Synthesis Approach : Shi et al. (2008) developed a green synthesis approach for indeno[2,1-e]pyrazolo[5,4-b]pyridines using microwave irradiation in water, highlighting the process's environmental benefits and applicability (Shi, Zhang, Tu, Zhou, Li, Shao, & Cao, 2008).
Biomedical Applications Review : Donaire-Arias et al. (2022) provided a comprehensive review of 1H-pyrazolo[3,4-b]pyridines, covering their synthesis, diverse substituents, and biomedical applications (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Propriétés
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSUDPSCNVEATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B7966850.png)



![6-Bromo-2-chlorooxazolo[5,4-b]pyridine](/img/structure/B7966886.png)





![tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B7966927.png)